molecular formula C15H18N4O4 B1582127 H-HIS-TYR-OH CAS No. 35979-00-1

H-HIS-TYR-OH

Cat. No.: B1582127
CAS No.: 35979-00-1
M. Wt: 318.33 g/mol
InChI Key: HTOOKGDPMXSJSY-UHFFFAOYSA-N
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Description

H-HIS-TYR-OH: Tyrosylhistidine , is a dipeptide composed of the amino acids tyrosine and histidine. This compound is known for its role in various biochemical processes and is often used as an internal standard for histidine quantitative analysis .

Mechanism of Action

Target of Action

The compound H-HIS-TYR-OH, also known as His-Tyr, primarily targets proteins and enzymes in the body. The unique structure of His-Tyr, which consists of histidine and tyrosine, allows it to interact with various targets. Histidine is often a key residue in enzyme catalytic reactions . Tyrosine, on the other hand, is one of the 20 standard amino acids used by cells to synthesize proteins .

Mode of Action

His-Tyr interacts with its targets through various types of interactions. These include cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . In the case of cation-π interactions, His-Tyr can act as an aromatic π-motif in its neutral form or play the cation role when protonated . These interactions result in changes in the structure and function of the target proteins or enzymes, thereby influencing their activity.

Biochemical Pathways

His-Tyr is involved in several biochemical pathways. Histidine, one of the components of His-Tyr, plays a role in the metabolism of amino acids . Tyrosine, the other component, is involved in various processes, including the reduction of oxidized chlorophyll in photosystem II . It also participates in the conversion of phenylalanine, an essential amino acid . The involvement of His-Tyr in these pathways can have downstream effects on various biological processes.

Result of Action

The action of His-Tyr at the molecular and cellular level results in various effects. For instance, the interaction of His-Tyr with proteins can influence their structure and function . This can lead to changes in the activity of these proteins, thereby affecting the biological processes they are involved in.

Action Environment

The action, efficacy, and stability of His-Tyr can be influenced by various environmental factors. For example, the pH condition can affect the protonation state of His-Tyr, which in turn influences its interactions with targets . Additionally, the presence of metallic cations in the environment can facilitate coordinate interactions with His-Tyr . Therefore, the environment plays a crucial role in modulating the action of His-Tyr.

Biochemical Analysis

Biochemical Properties

Histidine and tyrosine, the two amino acids that make up H-HIS-TYR-OH, are essential to many biochemical reactions . Tyrosine, for instance, is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and complex, largely due to the roles of histidine and tyrosine in cellular function. For instance, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation, which can significantly impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. For example, the phenol functionality in tyrosine’s side chain can form hydrogen bonds with other molecules, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been used as an internal standard for histidine quantitative analysis, eluting at 8.06 minutes . It does not exist in tissues as an endogenous peptide, making it easy to form positive ions through electrospray ionization (ESI), with good recovery .

Metabolic Pathways

This compound is involved in various metabolic pathways due to the roles of histidine and tyrosine. These amino acids interact with numerous enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of H-HIS-TYR-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:

Industrial Production Methods: : In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the dipeptide .

Chemical Reactions Analysis

Types of Reactions: : H-HIS-TYR-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : H-HIS-TYR-OH is unique due to its specific combination of tyrosine and histidine, which allows it to participate in a variety of biochemical interactions and reactions. Its role as an internal standard in quantitative analysis further distinguishes it from other dipeptides .

Properties

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-12(6-10-7-17-8-18-10)14(21)19-13(15(22)23)5-9-1-3-11(20)4-2-9/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOOKGDPMXSJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957404
Record name N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35979-00-1
Record name NSC374121
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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